molecular formula C9H7F5O B15323052 3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B15323052
M. Wt: 226.14 g/mol
InChI Key: UOIOGXQRNCPMOO-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of both difluorophenyl and trifluoropropanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,4-difluorobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanol: Similar structure with a shorter carbon chain.

    2,4-Difluorophenyl-1,1,1-trifluoropropane: Lacks the hydroxyl group present in 3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-ol.

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Contains a different functional group (amide) and additional fluorine atoms.

Uniqueness

This compound is unique due to the combination of difluorophenyl and trifluoropropanol groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H7F5O

Molecular Weight

226.14 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C9H7F5O/c10-6-2-1-5(7(11)4-6)3-8(15)9(12,13)14/h1-2,4,8,15H,3H2

InChI Key

UOIOGXQRNCPMOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(C(F)(F)F)O

Origin of Product

United States

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